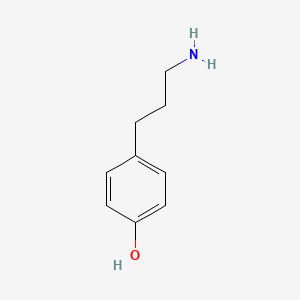

4-(3-Aminopropyl)phenol

Beschreibung

4-(3-Aminopropyl)phenol (CAS CID: 4574248) is an organic compound with the molecular formula C₉H₁₃NO, consisting of a phenol ring substituted at the para position with a 3-aminopropyl group (-CH₂CH₂CH₂NH₂). Its SMILES notation is C1=CC(=CC=C1CCCN)O, and it is characterized by both phenolic (-OH) and primary amine (-NH₂) functional groups . This dual functionality enables diverse reactivity, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. For example, it serves as a precursor in the synthesis of antimicrobial oxadiazole derivatives and lignin-derived amines .

Eigenschaften

IUPAC Name |

4-(3-aminopropyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6,11H,1-2,7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMHLIHHQUOOGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCN)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57400-89-2 | |

| Record name | 4-(3-Aminopropyl)phenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-(3-Aminopropyl)phenol can be synthesized through several methods. One common method involves the reaction of meta-methoxy bromobenzene with propylene oxide, followed by treatment with methane sulfonic acid, ammonia methanol, and hydrobromic acid. This multi-step reaction yields 4-(3-Aminopropyl)phenol with a comprehensive yield of over 63% .

Industrial Production Methods

Industrial production of phenolic compounds often involves large-scale processes. For example, phenol can be extracted from coal tar, a byproduct of coal processing. The middle oil fraction of coal tar, which contains phenol, cresol, and naphthalene, is cooled to separate naphthalene. The remaining oil is treated with sulfuric acid and caustic soda to extract phenol .

Analyse Chemischer Reaktionen

Types of Reactions

4-(3-Aminopropyl)phenol undergoes various chemical reactions, including:

Reduction: Quinones can be reduced back to phenols using reducing agents like sodium borohydride.

Electrophilic Aromatic Substitution: The hydroxyl group in phenols activates the benzene ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Sodium borohydride (NaBH4)

Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Nitro, sulfo, and halogenated phenols

Wissenschaftliche Forschungsanwendungen

4-(3-Aminopropyl)phenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential antioxidant and antimicrobial properties.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(3-Aminopropyl)phenol involves its interaction with various molecular targets and pathways. As a phenolic compound, it can donate hydrogen atoms or electrons to neutralize free radicals, exhibiting antioxidant properties . Additionally, it can interact with cellular proteins and enzymes, modulating their activity and exerting biological effects such as antimicrobial and anti-inflammatory actions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

4-Propylphenol (CAS 645-56-7, 122-94-1)

- Structure: Phenol with a simple propyl (-CH₂CH₂CH₃) substituent.

- Key Differences : Lacks the amine group, limiting its ability to participate in nucleophilic reactions or form hydrogen bonds via -NH₂.

- Applications: Primarily used as a surfactant or flavoring agent, unlike 4-(3-Aminopropyl)phenol, which has broader synthetic utility .

4-(3-Hydroxypropyl)phenol (CAS 10210-17-0)

- Structure : Features a hydroxypropyl (-CH₂CH₂CH₂OH) group.

- Key Differences: The terminal -OH group enhances hydrogen bonding but reduces basicity compared to the -NH₂ in 4-(3-Aminopropyl)phenol.

- Applications: Used in polymer crosslinking, whereas the amine group in 4-(3-Aminopropyl)phenol allows for covalent conjugation in drug design .

4-[3-(4-Hydroxyphenyl)propyl]phenol (CAS 2549-50-0)

- Structure: A dimeric phenol with two aromatic rings connected by a propyl chain.

- Key Differences: The extended π-conjugation and dual phenolic groups enhance thermal stability but reduce solubility in polar solvents compared to 4-(3-Aminopropyl)phenol.

- Applications: Potential use in epoxy resins, contrasting with the bioactive applications of 4-(3-Aminopropyl)phenol derivatives .

2-{4-[(3-Aminopropyl)amino]quinazolin-2-yl}phenol

- Structure: Incorporates a quinazoline heterocycle linked to the aminopropylphenol group.

- Key Differences: The aromatic heterocycle introduces electron-withdrawing effects, altering electronic properties (e.g., HOMO-LUMO gap) and enabling fluorescence applications, unlike the simpler 4-(3-Aminopropyl)phenol .

Electronic and Optical Properties

4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol

- Structure: Contains an imidazole ring fused to the phenol.

- Key Differences: The imidazole’s π-conjugated system enables nonlinear optical (NLO) properties, such as high third-order susceptibility (χ³ = 2.26 × 10⁻⁶ esu) and self-focusing behavior, as demonstrated via Z-scan measurements .

- Contrast: 4-(3-Aminopropyl)phenol lacks such conjugation, resulting in weaker NLO activity but greater flexibility for functionalization.

4-(3-(4-(4-(3-Aminopropyl)phenoxy)phenyl)-1,2,4-oxadiazol-5-yl)phenol (15h)

- Structure: Oxadiazole-linked derivative of 4-(3-Aminopropyl)phenol.

- Key Differences : The oxadiazole ring enhances electron deficiency, improving interactions with bacterial targets. Compound 15h exhibits potent antimicrobial activity against enteric pathogens, leveraging the parent compound’s amine for solubility and target binding .

4-(3-Aminopropyl)guaiacol

- Structure: Guaiacol (2-methoxyphenol) with an aminopropyl group.

- Key Differences: The methoxy group increases lipophilicity, enhancing blood-brain barrier penetration for neuropharmaceutical applications. This contrasts with 4-(3-Aminopropyl)phenol’s simpler structure, which is more suited for industrial catalysis .

Biologische Aktivität

4-(3-Aminopropyl)phenol, a phenolic compound with the molecular formula C9H13NO, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and underlying mechanisms based on various studies.

Chemical Structure and Properties

4-(3-Aminopropyl)phenol consists of a phenolic ring substituted with an aminoalkyl group, which enhances its solubility and reactivity in biological systems. The hydrobromide form of this compound (4-(3-Aminopropyl)phenol Hydrobromide) is particularly noted for its increased water solubility, making it suitable for various applications in medicinal chemistry and biological research .

Antioxidant Properties

Phenolic compounds are well-known for their antioxidant capabilities, which are attributed to their ability to donate hydrogen or electrons. The antioxidant activity of 4-(3-Aminopropyl)phenol may play a crucial role in mitigating oxidative stress, a common factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The number and position of hydroxyl groups in phenolic compounds significantly influence their antioxidant capacity .

Neuroprotective Effects

Research indicates that 4-(3-Aminopropyl)phenol can cross the blood-brain barrier (BBB), suggesting potential neuroprotective effects. Studies have shown that phenolic compounds can inhibit the aggregation of proteins associated with neurodegenerative conditions, such as alpha-synuclein and beta-amyloid peptides . This inhibition is crucial for preventing cytotoxicity and cognitive decline.

Insecticidal Properties

Emerging research has also explored the insecticidal properties of derivatives of phenolic compounds. Although not directly studied for 4-(3-Aminopropyl)phenol, related compounds exhibit significant activity against insect pests, indicating potential applications in agricultural chemistry .

Case Studies and Research Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Antioxidant Activity | Demonstrated strong reducing properties; effective against oxidative stress markers | Potential therapeutic use in neurodegenerative diseases |

| Neuroprotection | Inhibition of protein aggregation (e.g., alpha-synuclein) in vitro | Could lead to new treatments for Alzheimer's and Parkinson's diseases |

| Antiviral Screening | Similar phenolic compounds show inhibition of viral proteases | Suggests potential for 4-(3-Aminopropyl)phenol as an antiviral agent |

| Insecticidal Activity | Related compounds exhibit toxicity towards pests | May lead to development of eco-friendly insecticides |

The biological activities of 4-(3-Aminopropyl)phenol can be attributed to several mechanisms:

- Antioxidant Mechanism : The compound acts as a free radical scavenger, reducing oxidative damage in cells.

- Protein Interaction : It may interact with various proteins through non-covalent bonds (hydrogen bonds, van der Waals forces), modulating their activity and stability .

- Enzymatic Inhibition : Potential inhibition of viral enzymes suggests a mechanism where the compound disrupts viral replication pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.